REACTION_SMILES
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[C:18].[CH3:20][OH:21].[F:1][c:2]1[cH:3][c:4]([O:5][c:6]2[cH:7][n:8][cH:9][cH:10][cH:11]2)[cH:12][c:13]([N+:15]([O-:16])=[O:17])[cH:14]1.[Pd:19]>>[F:1][c:2]1[cH:3][c:4]([O:5][c:6]2[cH:7][n:8][cH:9][cH:10][cH:11]2)[cH:12][c:13]([NH2:15])[cH:14]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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C
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CO
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=[N+]([O-])c1cc(F)cc(Oc2cccnc2)c1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Pd]
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Name
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Type
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product
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Smiles
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Nc1cc(F)cc(Oc2cccnc2)c1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |